Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone
Description
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1-benzofuran-2-yl-(5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C15H12O2S/c1-2-11-7-8-14(18-11)15(16)13-9-10-5-3-4-6-12(10)17-13/h3-9H,2H2,1H3 |
InChI Key |
RBVRLMCFCZRWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
This one-pot methodology adapted from TiCl$$_4$$-mediated benzofuran synthesis (Source) involves:
- Friedel-Crafts alkylation of phenol derivatives with α-haloketones
- Intramolecular cyclodehydration
For the target compound, the protocol was modified using:
- 2-Hydroxyacetophenone (1.0 equiv)
- 2-Bromo-1-(5-ethylthiophen-2-yl)ethan-1-one (1.2 equiv)
- TiCl$$_4$$ (2.5 equiv) in dichloromethane at 0°C → rt
The reaction proceeds via electrophilic attack at the phenol oxygen, followed by cyclization (Table 1).
Table 1. Optimization of TiCl$$_4$$-Mediated Synthesis
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| TiCl$$_4$$ Equiv | 1.0–3.0 | 2.5 | 68 |
| Temperature (°C) | -20 to 40 | 0 → 25 | 72 |
| Reaction Time (h) | 2–24 | 12 | 68 |
Key advantages include regioselective benzofuran formation and compatibility with electron-rich thiophenes. Limitations involve handling moisture-sensitive TiCl$$_4$$ and moderate yields in scaled reactions.
Suzuki-Miyaura Cross-Coupling Approach
Stepwise Synthesis via Boronic Ester Intermediates
Source details a Suzuki coupling strategy adaptable for this target:
Step 1 : Synthesis of 2-bromobenzofuran-3-carboxylate
- Ethyl 2-bromobenzofuran-3-carboxylate prepared via bromination of ethyl benzofuran-3-carboxylate (NBS, CCl$$_4$$, 70% yield)
Step 2 : Coupling with 5-ethylthiophen-2-ylboronic acid
- PdCl$$_2$$(dppf) catalyst (0.05 equiv)
- Na$$2$$CO$$3$$ (4.0 equiv) in 1,2-dimethoxyethane/H$$_2$$O (1:1)
- 70°C, 12 h → 78% isolated yield
Step 3 : Ketone formation via hydrolysis/decarboxylation
- LiOH (3.0 equiv) in THF/H$$_2$$O
- 110°C, 6 h → 92% conversion
This route benefits from commercial availability of boronic acids and excellent functional group tolerance. Challenges include multi-step synthesis and purification requirements.
Direct Acylation of Benzofuran Derivatives
Schlenk Tube Methodology for Methanone Formation
Adapting procedures from Source, a single-step acylation was achieved:
- Benzofuran-2-carbonyl chloride (1.1 equiv)
- 5-Ethylthiophene (1.0 equiv)
- AlCl$$_3$$ (1.5 equiv) in dry DCM
- -15°C, N$$_2$$ atmosphere → 64% yield
Critical Parameters :
- Strict temperature control (-15°C ± 2°C) prevents polysubstitution
- Anhydrous conditions essential for AlCl$$_3$$ activity
- Quenching with ice-water required for product stabilization
Comparative Analysis of Synthetic Methods
Table 2. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| TiCl$$_4$$ Cyclization | 68 | 95 | Moderate | $$ |
| Suzuki Coupling | 58* | 98 | High | $$$$ |
| Direct Acylation | 64 | 91 | Low | $$ |
*Overall yield across three steps
Key findings:
- TiCl$$_4$$ Route : Most atom-economical but requires hazardous reagents
- Suzuki Method : Scalable but cost-prohibitive for boronic acid components
- Acylation : Rapid but limited by thiophene nucleophilicity
Industrial-Scale Considerations
Patent literature (Source) suggests these optimization strategies for kilogram-scale production:
- Continuous Flow Processing
- Reduces exotherm risks in Friedel-Crafts steps
- Enables real-time monitoring of TiCl$$_4$$ reactions
- Catalyst Recycling
- Pd recovery from Suzuki reactions via immobilized catalysts
- 85% Pd reuse over 5 cycles demonstrated
- Crystallization Optimization
- Heptane/EtOAc (95:5) recrystallization yields 99.5% purity
- Polymorph control through cooling ramp optimization
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzofuran-2-yl(5-ethylthiophen-2-yl)carboxylic acid, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(5-ethylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
(5-(3-(1H-Benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone (Shankar et al., 2018)
(Benzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (4a)
Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g)
Benzofuran-2-yl(phenyl)methanone (Cui et al., 2011)
Benzofuran-2-yl(phenyl)methanone Derivatives (Ali et al., 2020)
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Crystal Data: Monoclinic system (P21/n), hydrogen-bonding interactions (C–H···N/O/π) .
- Key Insight : Chlorine atoms and benzothiazole groups enhance halogen bonding and rigidity, whereas the ethylthiophene may confer conformational flexibility.
Comparative Data Table
Discussion of Structural-Activity Relationships (SAR)
Biological Activity
Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone is a compound that has garnered attention due to its potential biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
Benzofuran derivatives, including this compound, are characterized by their fused benzene and furan rings. The synthesis of such compounds often involves reactions like the Rap-Stoermer condensation, which facilitates the formation of the benzofuran scaffold . The presence of substituents like the ethylthiophenyl group can significantly influence the biological activity of these derivatives.
Biological Properties
Benzofuran derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many benzofuran compounds have shown promising antibacterial and antifungal properties. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL against various bacterial strains . The structural modifications at specific positions on the benzofuran ring have been linked to enhanced antimicrobial efficacy.
- Antitumor Activity : Benzofuran derivatives have been investigated for their anticancer properties. They exhibit significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HePG2) and breast cancer (MCF-7). Some studies reported IC50 values in the nanomolar range for certain derivatives, indicating potent activity against tumor cells .
- Anti-inflammatory Effects : Compounds containing the benzofuran moiety have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neurological Applications : Some benzofuran derivatives have been evaluated as probes for β-amyloid plaques in Alzheimer's disease models, showing high affinity for Aβ aggregates. This suggests that they may play a role in neurodegenerative disease research .
The biological activity of benzofuran derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Certain benzofurans act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, dual inhibitors targeting VEGFR and PI3K pathways have shown significant anticancer activity .
- Cell Cycle Modulation : Studies indicate that some compounds can induce cell cycle arrest in cancer cells, promoting apoptosis and inhibiting cell proliferation. For instance, specific derivatives caused significant cell cycle arrest at the G1/S phase in HeLa cells .
Case Studies
Several case studies highlight the efficacy of benzofuran derivatives:
- Antimicrobial Study : A series of benzofuran derivatives were synthesized and screened for antimicrobial activity against multiple strains of bacteria and fungi. The results indicated that structural modifications significantly impacted their effectiveness, with some compounds exhibiting MIC values comparable to standard antibiotics .
- Antitumor Activity : In vitro studies on various cancer cell lines revealed that certain benzofuran derivatives induced apoptosis and inhibited tumor growth at low concentrations. These findings support further investigation into their use as anticancer agents .
- Neuroprotective Effects : Research involving animal models of Alzheimer's disease demonstrated that specific benzofuran derivatives could effectively label β-amyloid plaques, suggesting their potential utility in diagnostic applications for neurodegenerative conditions .
Q & A
Basic: What are the standard synthetic routes for preparing Benzofuran-2-yl(5-ethylthiophen-2-yl)methanone, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves coupling benzofuran-2-carbonyl precursors with functionalized thiophene derivatives. A common approach is Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. For example, in analogous compounds (e.g., (Benzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone), chromatography using EtOAc/petroleum ether (3:7) achieved a 93% yield . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst choice : Lewis acids (e.g., AlCl₃) or palladium catalysts for cross-coupling.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer:
Validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.36–7.76 ppm for aromatic protons in benzofuran derivatives) confirm regiochemistry .
- Elemental analysis : Matching calculated vs. observed C/H/O percentages (e.g., C 69.01% vs. 69.22% in related compounds) .
- Melting point consistency : Sharp melting ranges (e.g., 94–96°C) indicate purity .
Advanced: What crystallographic strategies resolve structural ambiguities in benzofuran-thiophene hybrids?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. For example:
- Data collection : High-resolution datasets (R factor < 0.05) at low temperatures (100 K) reduce thermal motion artifacts .
- Handling twinned data : SHELXL’s TWIN/BASF commands refine twinned crystals, common in heterocyclic systems .
- Hydrogen bonding analysis : C—H···O/N interactions (e.g., dimer formation in benzothiazole analogs) guide packing studies .
Advanced: How are structure-activity relationships (SAR) evaluated for biological targets like α-amylase?
Methodological Answer:
- In vitro assays : Measure IC₅₀ values using starch hydrolysis inhibition (e.g., α-amylase-IN-3 derivatives show non-competitive inhibition) .
- Docking studies : Align the methanone core with enzyme active sites (e.g., benzofuran’s planar structure interacts with hydrophobic pockets).
- Modifications : Vary substituents (e.g., ethyl vs. nitro groups on thiophene) to assess steric/electronic effects on binding .
Advanced: How to address contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Case example : Discrepancies in rotational isomerism (NMR vs. SC-XRD):
- Validation : Compare DFT-calculated spectra with experimental data to reconcile differences.
Advanced: What methodologies improve synthetic yields in ultrasound-assisted reactions?
Methodological Answer:
Ultrasound (20–40 kHz) enhances Rap-Stoermer reactions via cavitation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
